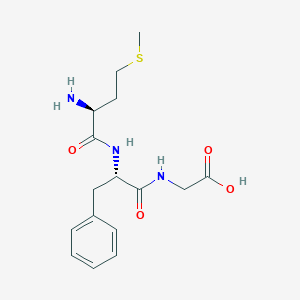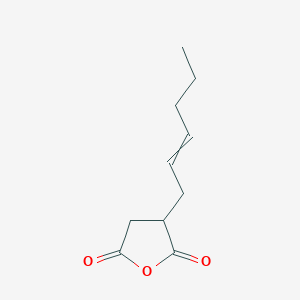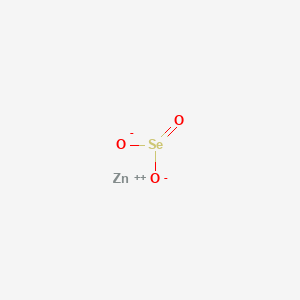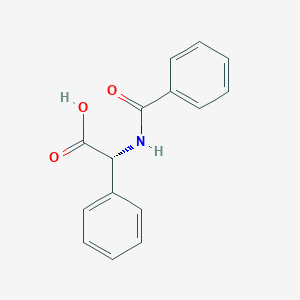
(R)-2-Benzamido-2-phenylacetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several innovative methodologies, including copper(ii)-mediated amidation of phenylacetic acids, showcasing the assembly of primary amines and phenylacetic acids to produce N-aryl substituted benzamides in the presence of copper(ii) acetate. This process is particularly notable for its application in the synthesis of secondary benzamides, indicating the potential pathways for synthesizing compounds like (R)-2-Benzamido-2-phenylacetic acid (Deng, Huang, & Liu, 2018). Other synthetic approaches include the carbonylation of benzyl halides in the presence of a rhodium catalyst to efficiently convert to phenylacetic acids, highlighting a method that could potentially be adapted for the synthesis of this compound (Giroux, Nadeau, & Han, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often features complex interactions and configurations that are crucial for their chemical properties and reactivity. The stereochemistry of such compounds is vital for their synthesis and application, as seen in the stereocontrolled synthesis of dipeptide isosteres, which provides insights into the configuration and conformation of molecules with similar backbones (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Chemical Reactions and Properties
This compound and its analogs undergo various chemical reactions that modify their structure and functionality. For instance, the copper-catalyzed oxidative decarboxylative arylation of benzothiazoles with phenylacetic acids showcases the type of reactions these compounds can participate in, indicating the potential for complex transformations (Song, Feng, & Zhou, 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are essential for its handling and application in various synthetic processes. While specific studies on this compound were not highlighted, research on similar compounds provides a foundation for understanding the factors that influence these properties.
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards different reagents, and stability under various conditions, dictate the versatility of this compound in synthetic applications. Theoretical studies on the substituent effects on the gas-phase acidities of phenylacetic acids offer insights into the acidity and stability of similar compounds, which are crucial for designing reaction conditions and synthesis pathways (Nakata, Fujio, Nishimoto, & Tsuno, 2013).
Wissenschaftliche Forschungsanwendungen
1. Potential Use in Tumor Imaging
(R)-2-Benzamido-2-phenylacetic acid derivatives have been explored for their potential use in tumor imaging. A study by He et al. (2011) synthesized 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate, which showed promise as a PET imaging agent, particularly for tumor-bearing mice. This compound demonstrated satisfactory stability and high radiochemical purity, indicating potential for future pharmaceutical applications (He et al., 2011).
2. Antimicrobial and Antioxidant Activities
A new benzamide compound isolated from endophytic Streptomyces, which is structurally related to this compound, was found to have antimicrobial and antioxidant activities. This discovery by Yang et al. (2015) suggests potential applications of similar compounds in treating bacterial infections and oxidative stress-related conditions (Yang et al., 2015).
3. Synthesis of Secondary Benzamides
Deng et al. (2018) developed a novel method for synthesizing N-aryl substituted benzamides using primary amines and phenylacetic acids, including this compound. This method, involving copper(ii) acetate, provides a new route for the synthesis of secondary benzamides, which are important in pharmaceutical chemistry (Deng et al., 2018).
4. Antibacterial Activity
Karai et al. (2018) synthesized a derivative of this compound and tested it for antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicate that such compounds can be effective bactericidal agents, suggesting potential for development into new antibiotics (Karai et al., 2018).
5. Antiproliferative Activity in Cancer
Raffa et al. (2011) synthesized a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, related to this compound, and evaluated their antiproliferative activity against various cancer cell lines. The compounds showed promise as antitubulin agents, indicating potential use in cancer treatment (Raffa et al., 2011).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as ®-lipoic acid, have been found to target histone deacetylases (hdacs), including hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene expression regulation, cell cycle progression, and developmental events .
Mode of Action
It can be inferred from related compounds that it may act as an antioxidant . Antioxidants like ®-lipoic acid work by donating electrons to free radicals, effectively neutralizing them and preventing further damage . This interaction with its targets could lead to changes in the cellular environment, potentially affecting various biochemical pathways.
Biochemical Pathways
Based on its potential antioxidant properties, it could be involved in pathways related to oxidative stress and free radical scavenging
Pharmacokinetics
Similar compounds like ®-lipoic acid have been found to have poor aqueous solubility, leading to poor absorption and low bioavailability . This could impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially requiring specific delivery methods or formulations to improve its bioavailability.
Result of Action
If it acts similarly to ®-lipoic acid, it could have antioxidant effects, neutralizing free radicals and reducing oxidative stress . This could potentially protect cells from damage, although the specific effects would likely depend on the cellular context and the presence of other factors.
Eigenschaften
IUPAC Name |
(2R)-2-benzamido-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLFRQZDTZESK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426221 | |
| Record name | (R)-2-Benzamido-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10419-67-7 | |
| Record name | (R)-2-Benzamido-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzoyl-D-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




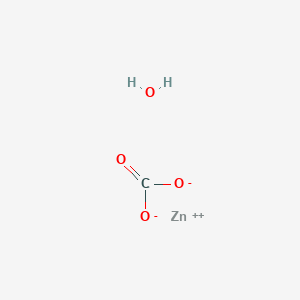
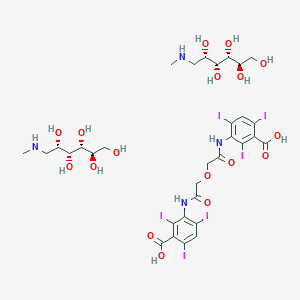

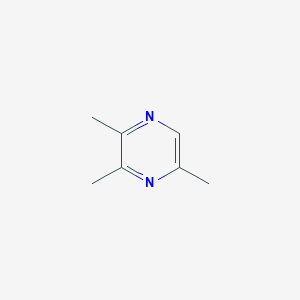




![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)
![N-[(E)-ethylideneamino]benzamide](/img/structure/B81556.png)
